molecular formula C20H21FN6O B11330493 1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(3-fluorophenyl)urea

1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(3-fluorophenyl)urea

Cat. No.: B11330493
M. Wt: 380.4 g/mol
InChI Key: NXRGOGPPSJOQLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(3-fluorophenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with a dimethylamino group, a phenyl ring, and a fluorophenyl group. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(3-fluorophenyl)urea typically involves multiple steps, starting with the preparation of the pyrimidine ring. The dimethylamino group is introduced through a nucleophilic substitution reaction, followed by the coupling of the pyrimidine ring with the phenyl and fluorophenyl groups. The final step involves the formation of the urea linkage under controlled conditions, such as using a suitable base and solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, high-pressure reactors, and continuous flow systems to streamline the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the reaction progress and verify the final product’s composition.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(3-fluorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(3-fluorophenyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(3-fluorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(3-chlorophenyl)urea
  • 1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(3-bromophenyl)urea
  • 1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(3-iodophenyl)urea

Uniqueness

1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(3-fluorophenyl)urea is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C20H21FN6O

Molecular Weight

380.4 g/mol

IUPAC Name

1-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-3-(3-fluorophenyl)urea

InChI

InChI=1S/C20H21FN6O/c1-13-22-18(12-19(23-13)27(2)3)24-15-7-9-16(10-8-15)25-20(28)26-17-6-4-5-14(21)11-17/h4-12H,1-3H3,(H,22,23,24)(H2,25,26,28)

InChI Key

NXRGOGPPSJOQLR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.